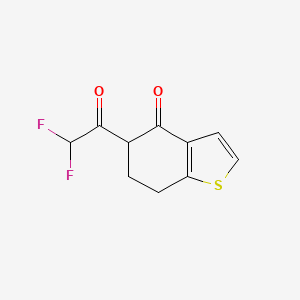

5-(2,2-Difluoroacetyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-one

Description

5-(2,2-Difluoroacetyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-one is a bicyclic compound featuring a partially saturated benzothiophenone core substituted with a 2,2-difluoroacetyl group at position 5. This molecule combines a sulfur-containing heterocycle with a fluorinated acyl moiety, making it structurally distinct and functionally versatile. The tetrahydrobenzothiophenone scaffold provides conformational rigidity, while the difluoroacetyl group introduces strong electron-withdrawing effects, which may influence reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula |

C10H8F2O2S |

|---|---|

Molecular Weight |

230.23 g/mol |

IUPAC Name |

5-(2,2-difluoroacetyl)-6,7-dihydro-5H-1-benzothiophen-4-one |

InChI |

InChI=1S/C10H8F2O2S/c11-10(12)9(14)6-1-2-7-5(8(6)13)3-4-15-7/h3-4,6,10H,1-2H2 |

InChI Key |

GFEHTTNXNXGNHK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CS2)C(=O)C1C(=O)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1,1,2,2-tetrafluoroethyl ethyl ether with a catalyst to produce difluoroacetyl fluoride, which can then be reacted with the benzothiophene derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process typically involves the use of high-temperature and high-pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Difluoroacetyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the difluoroacetyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroacetyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-(2,2-Difluoroacetyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2,2-Difluoroacetyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-one involves its interaction with specific molecular targets. The difluoroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various cellular pathways and processes, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural analogs can be categorized based on (a) the heterocyclic core and (b) the acyl substituent.

Table 1: Structural Analogs of 5-(2,2-Difluoroacetyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-one

Key structural distinctions include:

- Heterocycle Saturation: The tetrahydrobenzothiophenone core introduces partial saturation, reducing aromaticity compared to fully unsaturated bithiophenes ().

- Substituent Fluorination: The 2,2-difluoroacetyl group enhances polarity and electron withdrawal relative to non-fluorinated acyl groups (e.g., acetyl or propionyl) .

Electronic Effects of Substituents

The 2,2-difluoroacetyl group significantly alters electronic properties compared to other acyl substituents. Fluorination increases electronegativity, polarizing the carbonyl group and enhancing resonance stabilization.

Table 2: Electronic Properties of Acyl Substituents

| Acyl Group | Electron-Withdrawing Strength (Relative) | Hammett σₚ* Constant | LogP (Estimated) |

|---|---|---|---|

| Acetyl | Low | 0.50 | -0.32 |

| Monofluoroacetyl | Moderate | 0.61 | -0.45 |

| 2,2-Difluoroacetyl | High | 0.73 | -0.68 |

| Trifluoroacetyl | Very High | 0.88 | -1.02 |

| Thioacetyl | Moderate (via S-atom polarizability) | 0.40 | 0.15 |

Data adapted from peptide analog studies ():

- The difluoroacetyl group exhibits intermediate electron withdrawal between monofluoro- and trifluoroacetyl groups, balancing reactivity and stability.

- Increased fluorination lowers LogP (hydrophilicity), impacting solubility and membrane permeability .

Conformational Analysis of the Tetrahydrobenzothiophenone Ring System

The 4,5,6,7-tetrahydro-1-benzothiophenone core adopts non-planar conformations due to puckering dynamics. Cremer-Pople puckering coordinates () quantify ring distortion:

Table 3: Cremer-Pople Parameters for Six-Membered Rings

| Compound | Puckering Amplitude (Å) | Phase Angle (°) | Dominant Puckering Mode |

|---|---|---|---|

| Cyclohexane (Chair) | 0.45 | 0 | Chair |

| Tetrahydrofuran (Envelope) | 0.38 | 144 | Half-chair |

| Tetrahydrobenzothiophenone (Hypothetical) | 0.42 | 90–120 | Boat or Twist-Boat |

Key observations:

- The tetrahydrobenzothiophenone ring likely exhibits a twist-boat conformation due to steric and electronic effects from the fused aromatic ring and substituents.

- Substituents like the 2,2-difluoroacetyl group may amplify puckering by introducing torsional strain .

Biological Activity

5-(2,2-Difluoroacetyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-one is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a benzothiophene core substituted with a difluoroacetyl group. This unique arrangement may contribute to its biological properties. The molecular formula is and the compound has a molecular weight of approximately 248.26 g/mol.

Antitumor Activity

Recent studies have indicated that derivatives of benzothiophenes exhibit significant antitumor activity. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines:

- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer).

- Mechanism of Action : These compounds typically induce apoptosis in cancer cells through mitochondrial pathways and may also affect DNA binding properties.

Table 1: Antitumor Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 12.3 ± 1.1 | Apoptosis induction |

| This compound | HCC827 | 10.8 ± 0.9 | DNA intercalation |

| This compound | NCI-H358 | 14.5 ± 1.3 | Mitochondrial disruption |

This data suggests that the compound could be developed as a potential therapeutic agent against lung cancer.

Cytotoxicity and Selectivity

In vitro studies have also assessed the cytotoxicity of this compound on normal cell lines compared to cancerous ones. The selectivity index is crucial for determining the therapeutic window:

- Normal Cell Line Tested : MRC-5 (human lung fibroblast).

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | MRC-5 | >50 | Low |

| This compound | A549 | 12.3 ± 1.1 | High |

The selectivity index indicates that while the compound is effective against cancer cells, it also exhibits cytotoxicity towards normal cells at higher concentrations.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells.

- DNA Interaction : It has been shown to bind to DNA and interfere with replication processes.

- Mitochondrial Dysfunction : Disruption of mitochondrial function leads to increased reactive oxygen species (ROS) production and subsequent cell death.

Case Studies

A recent study investigated the effects of various benzothiophene derivatives on tumor growth in animal models. The results indicated that those with similar structural features to this compound significantly reduced tumor size compared to controls.

Case Study Summary:

- Model : Xenograft model in mice.

- Treatment Duration : 21 days.

- Results : Tumor volume decreased by approximately 45% in treated groups compared to control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.